An In-Depth Technical Guide to the Structure Elucidation of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone
An In-Depth Technical Guide to the Structure Elucidation of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a heterocyclic compound featuring a brominated pyridine ring linked to a piperidine moiety via a ketone functional group. As a Senior Application Scientist, this guide provides a comprehensive, in-depth analysis of the methodologies and field-proven insights essential for the unambiguous structure elucidation of this molecule. We will delve into the core analytical techniques, explaining not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow. This guide is designed to be a practical resource for researchers in drug discovery and development, offering detailed protocols and data interpretation strategies.
Molecular Overview
The structure of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, with a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of approximately 269.14 g/mol , presents several key features for analytical interrogation.[1][2] These include the distinct electronic environment of the substituted pyridine ring, the conformational flexibility of the piperidine ring, and the characteristic carbonyl group. A thorough understanding of these features is paramount for accurate spectral interpretation.
A Multi-Technique Approach to Structure Elucidation
The definitive confirmation of a chemical structure requires a synergistic approach, integrating data from multiple analytical techniques. For (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, the primary methods of choice are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In certain cases, X-ray Crystallography can provide the ultimate proof of structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For a molecule like (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, a suite of 1D and 2D NMR experiments is essential.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of unique proton environments and their neighboring protons through spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2' (Pyridine) | ~8.8 | Doublet | 1H |
| H-4' (Pyridine) | ~8.2 | Triplet | 1H |
| H-6' (Pyridine) | ~8.7 | Doublet | 1H |
| H-2, H-6 (Piperidine, axial) | ~3.6 | Triplet | 2H |
| H-2, H-6 (Piperidine, equatorial) | ~3.4 | Triplet | 2H |
| H-3, H-5 (Piperidine, axial) | ~1.6 | Multiplet | 2H |
| H-3, H-5 (Piperidine, equatorial) | ~1.7 | Multiplet | 2H |
| H-4 (Piperidine) | ~1.5 | Multiplet | 2H |
Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions.[4][5][6]
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | ~168 |
| C-2' (Pyridine) | ~152 |
| C-3' (Pyridine) | ~135 |
| C-4' (Pyridine) | ~140 |
| C-5' (Pyridine) | ~120 |
| C-6' (Pyridine) | ~150 |
| C-2, C-6 (Piperidine) | ~45, ~48 |
| C-3, C-5 (Piperidine) | ~25, ~26 |
| C-4 (Piperidine) | ~24 |
Note: Predicted chemical shifts are estimations and can be influenced by solvent and temperature.[7][8] The prediction of chemical shifts for carbons bonded to bromine can sometimes be less accurate due to the heavy atom effect.[9]
2D NMR Spectroscopy: Assembling the Puzzle
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the pyridine and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connection between the carbonyl carbon and the protons on both the pyridine and piperidine rings, thus confirming the overall structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial information on proton chemical shifts and multiplicities.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D COSY Acquisition: Run a standard COSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Perform an HSQC experiment to determine ¹H-¹³C one-bond correlations.
-
2D HMBC Acquisition: Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations, which are critical for connecting the different fragments of the molecule.
Data Interpretation Workflow
Caption: Workflow for NMR-based structure elucidation.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a 1:1 intensity ratio, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values for the molecular ions will be approximately 268 and 270.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for N-acylpiperidines.[10] This can lead to the loss of the 5-bromopyridin-3-ylcarbonyl group.
-
Cleavage at the Amide Bond: Fragmentation can occur at the amide bond, leading to the formation of the 5-bromopyridin-3-ylcarbonyl cation (m/z ~184/186) and the piperidine radical cation.
-
Loss of Bromine: Loss of the bromine atom from the molecular ion or fragment ions is also a likely fragmentation pathway.[11]
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.[12][13]
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): If using ESI, perform MS/MS on the protonated molecular ion [M+H]⁺ to induce fragmentation and obtain structural information.[14]
Fragmentation Analysis Logic
Caption: Predicted major fragmentation pathways in EI-MS.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.
Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Amide) | ~1630 - 1680 | Strong |
| C-N (Amide) | ~1250 - 1350 | Medium |
| C-H (sp² - Pyridine) | ~3000 - 3100 | Medium |
| C-H (sp³ - Piperidine) | ~2850 - 2950 | Strong |
| C=C, C=N (Pyridine Ring) | ~1400 - 1600 | Medium-Strong |
| C-Br | ~500 - 600 | Medium |
Note: The exact position of the C=O stretch can be influenced by the electronic effects of the bromopyridine ring.[15][16][17][18][19]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
IV. X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The resulting electron density map will reveal the positions of all atoms in the molecule.
Conclusion: A Self-Validating Approach
The structure elucidation of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a prime example of the necessity for a multi-faceted analytical approach. By integrating the connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group identification from IR, a confident structural assignment can be made. Each technique provides a piece of the puzzle, and their collective agreement forms a self-validating system, ensuring the scientific integrity of the final structure. For absolute confirmation, particularly in the context of regulatory submissions or the establishment of reference standards, single-crystal X-ray crystallography remains the gold standard. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately elucidate the structure of this and similar novel chemical entities.
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